Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate is a complex organic compound with a unique structure that includes a piperazine ring, a benzoate ester, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with the benzoate ester.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using 4-(propan-2-yloxy)benzoyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-
Properties
CAS No. |
765920-41-0 |
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Molecular Formula |
C24H31N3O4 |
Molecular Weight |
425.5g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H31N3O4/c1-5-26-12-14-27(15-13-26)22-11-8-19(24(29)30-4)16-21(22)25-23(28)18-6-9-20(10-7-18)31-17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,25,28) |
InChI Key |
PCHIEMDPJZRVJZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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